Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula and a molecular weight of approximately 209.04 g/mol. It is categorized as a β-keto ester, featuring a bromo substituent at the second carbon position of the butanoate chain. The compound is known for its potential utility in organic synthesis and medicinal chemistry due to its reactive functional groups.
Ethyl 2-bromo-3-oxobutanoate can be synthesized through several methods:
Ethyl 2-bromo-3-oxobutanoate shares similarities with several other compounds, particularly within the category of β-keto esters. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 | 0.97 |
Diethyl 2-bromo-3-oxosuccinate | 18903-16-7 | 0.83 |
Ethyl acetoacetate | 141-79-7 | 0.88 |
Ethyl benzoylacetate | 93-93-4 | 0.84 |
Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to its specific bromo substitution at the second carbon position, which influences its reactivity and potential applications compared to other similar compounds that may lack this functional group or have different substituents.
The systematic IUPAC name for this compound is ethyl 2-bromo-3-oxobutanoate, derived from its butanoate backbone substituted with a bromine atom at position 2 and a ketone group at position 3. Alternative designations include ethyl 2-acetyl-2-bromoacetate and 2-bromo-3-oxobutyric acid ethyl ester. The numbering prioritizes the carboxylic acid derivative (ester) as the principal functional group, followed by the ketone and bromine substituents.
The molecular formula C₆H₉BrO₃ corresponds to a molecular weight of 209.04 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00). The bromine atom contributes 38.2% of the total mass, a critical factor in mass spectrometric detection.
The compound lacks stereogenic centers due to the planar sp²-hybridized carbonyl carbon (C3) and symmetrical substitution at C2. No geometric or optical isomers are possible under standard conditions. However, keto-enol tautomerism may occur, with the enol form stabilized by conjugation between the carbonyl and ester groups.
While direct X-ray crystallographic data for ethyl 2-bromo-3-oxobutanoate remains unpublished, analogous brominated esters (e.g., ethyl bromoacetate) exhibit planar configurations around the carbonyl group, with dihedral angles of 120° between the ester oxygen and adjacent carbons. Computational models predict a similar conformation, where the bromine atom adopts a gauche orientation relative to the ketone oxygen to minimize steric clashes.
Key IR bands (cm⁻¹):